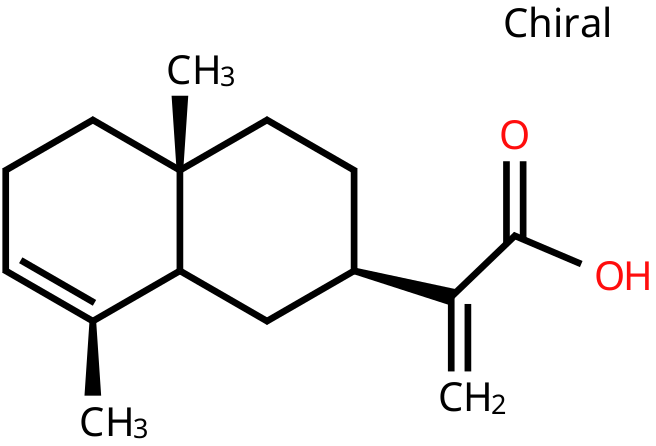

alpha-Costic acid

Content Navigation

Product Name

Molecular Formula

Molecular Weight

Alpha-Costic acid is a naturally occurring sesquiterpene carboxylic acid predominantly isolated from the plant Dittrichia viscosa. It has garnered attention for its unique chemical structure, which is characterized by the formula . This compound is recognized for its potential biological activities, particularly in agricultural applications and as a natural pesticide. Its structural uniqueness lies in the arrangement of its carbon skeleton, which contributes to its distinctive biological properties.

- Oxidation: It can be synthesized through the allylic oxidation of β-selinene, a component found in celery seed oil. This reaction transforms the double bonds in β-selinene into functional groups characteristic of alpha-costic acid.

- Reduction: The carboxylic acid group may undergo reduction reactions, modifying its functional properties.

- Substitution: Alpha-Costic acid can engage in substitution reactions involving functional groups on its sesquiterpene backbone.

Common reagents used in these reactions include oxidizing agents for allylic oxidation and reducing agents for modification of the carboxylic acid group .

Alpha-Costic acid exhibits significant biological activity, particularly as an acaricide. It has demonstrated potent in vivo efficacy against Varroa destructor, a parasitic mite that threatens honey bee populations. Studies indicate that alpha-costic acid affects cellular metabolism and exhibits low toxicity to human umbilical vein endothelial cells at concentrations up to 230 micromolar, suggesting it could serve as a safe agent for controlling varroosis in honey bee colonies . Additionally, it has been observed to inhibit growth and induce chlorosis in tomato seedlings, indicating its potential phytotoxic effects .

The synthesis of alpha-costic acid can be achieved through:

- Natural Extraction: The primary method involves solvent extraction from Dittrichia viscosa, where the plant material is processed to isolate alpha-costic acid.

- Chemical Synthesis: Laboratory synthesis can be performed via the allylic oxidation of β-selinene, employing specific reaction conditions to yield alpha-costic acid as the primary product .

Alpha-Costic acid finds numerous applications, including:

- Agricultural Use: Its acaricidal properties make it valuable in pest control, particularly against Varroa destructor.

- Biodegradable Plastics: Recent studies have explored its use as a modifier for polylactic acid, enhancing the properties of biodegradable plastics .

- Phytopathological Research: Due to its phytotoxic effects, it is studied for potential applications in controlling plant diseases.

Research indicates that alpha-costic acid interacts with various biomolecules within living organisms. Its mode of action likely involves binding interactions with enzymes or other cellular components, influencing metabolic pathways and gene expression related to pest resistance and plant health . Additionally, studies have shown that it does not exhibit toxicity to human cells at certain concentrations, making it a candidate for safe agricultural practices .

Alpha-Costic acid shares similarities with other sesquiterpenoids but is distinguished by its specific acaricidal properties and unique chemical structure. Here are some comparable compounds:

| Compound Name | Source Plant | Notable Properties |

|---|---|---|

| Costic Acid | Dittrichia viscosa | Acaricidal activity; similar structure |

| Beta-Costic Acid | Dittrichia viscosa | Related compound with different biological activities |

| Germacrene D | Various plants | Exhibits insecticidal properties |

| Artemisinin | Artemisia annua | Antimalarial properties; structural similarities |

Alpha-Costic acid's unique efficacy against Varroa destructor sets it apart from these compounds, making it particularly relevant in apiculture and sustainable agriculture initiatives .

Phytochemical Distribution in Asteraceae Family

α-Costic acid is widely distributed across multiple genera within the Asteraceae family, a lineage comprising over 23,000 species. The compound has been isolated from Dittrichia viscosa (L.) Greuter, a Mediterranean shrub known for its resinous leaves and stems [1] [6] . Phytochemical analyses of D. viscosa leaf extracts have identified α-costic acid as a major constituent, often accompanied by structural analogs such as γ-costic acid [1]. Similarly, Inula viscosa (Aiton) exhibits high concentrations of α-costic acid in its essential oils, particularly in aerial parts harvested from regions in Northern Algeria [8].

The genus Costus, from which the compound derives its name, also produces α-costic acid as part of its secondary metabolite repertoire [2] [3]. Comparative studies across Asteraceae subfamilies—including Asteroideae, Cichorioideae, and Carduoideae—reveal conserved production of α-costic acid, suggesting an evolutionary adaptation to Mediterranean and arid environments [2] [3]. Table 1 summarizes key plant sources and their geographical associations.

Table 1: Phytochemical Sources of α-Costic Acid in Asteraceae

| Plant Species | Plant Part | Geographical Region | Reference |

|---|---|---|---|

| Dittrichia viscosa | Leaves, Stems | Mediterranean Basin | [1] [6] |

| Inula viscosa | Aerial Parts | Northern Algeria | [8] |

| Costus spp. | Rhizomes, Leaves | Tropical Regions | [2] [3] |

Biosynthetic Relationship to Germacrene A Oxidase

The biosynthesis of α-costic acid is intricately linked to the enzymatic activity of germacrene A oxidase (GAO), a cytochrome P450 monooxygenase. GAO catalyzes the three-step oxidation of germacrene A, a sesquiterpene hydrocarbon, to germacrene A acid [2] [3] [9]. This conversion involves sequential hydroxylation at the C12 position, followed by dehydrogenation and carboxylation (Figure 1).

Figure 1: Proposed Biosynthetic Pathway of α-Costic Acid

- Germacrene A Synthesis: Farnesyl pyrophosphate (FPP) undergoes cyclization via germacrene A synthase (GAS) to form germacrene A [2] [3].

- Oxidation by GAO: Germacrene A is oxidized to germacrene A acid through three NADPH-dependent reactions [2] [3].

- Cyclization: Germacrene A acid undergoes acid-catalyzed cyclization to yield α-costic acid [9].

Notably, GAO exhibits substrate plasticity, enabling the oxidation of non-natural substrates like amorphadiene to artemisinic acid [2] [3]. This catalytic versatility highlights GAO’s potential in metabolic engineering applications.

Metabolic Engineering in Plant Defense Systems

α-Costic acid plays a critical role in plant chemical defense, as evidenced by its antimicrobial and acaricidal activities. In D. viscosa, the compound contributes to resistance against bacterial pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL [1] [6]. Against the parasitic mite Varroa destructor, α-costic acid exhibits lethal effects at 1 mg/mL without harming honeybees (Apis mellifera), suggesting species-specific toxicity [6] [9].

Metabolic engineering strategies aim to enhance α-costic acid production by overexpressing GAO in heterologous systems. For instance, yeast (Saccharomyces cerevisiae) engineered to co-express GAO and germacrene A synthase successfully produced germacrene A acid under neutral pH conditions [3]. Optimizing cyclization steps in these systems could enable scalable production of α-costic acid for agricultural applications. Table 2 outlines key biological activities and their mechanistic insights.

Table 2: Biological Activities of α-Costic Acid

| Activity | Target Organism | Mechanism | Reference |

|---|---|---|---|

| Antibacterial | E. coli, P. aeruginosa | Membrane disruption | [1] [6] |

| Acaricidal | Varroa destructor | Neurotoxicity, Oxidative stress | [6] [9] |

| Antifungal | Aspergillus niger | Cell wall synthesis inhibition | [5] |

The most comprehensive and well-documented synthetic route to α-costic acid employs (R)-carvone as the starting material in a 16-step enantioselective synthesis [1]. This approach represents the first successful total synthesis of the natural product with complete stereochemical control.

Retrosynthetic Strategy

The synthetic strategy is based on a convergent approach that constructs the eudesmane skeleton through sequential functionalization of the readily available monoterpene (R)-carvone [1]. The key retrosynthetic disconnections include:

- C12 oxidation to introduce the carboxylic acid functionality

- Radical cyclization to construct the decalone framework

- Michael addition to establish the crucial quaternary stereocenter at C10

- Functional group interconversions to achieve the desired oxidation states

Key Synthetic Transformations

The synthesis commences with the diastereoselective construction of the quaternary center at C10 through an organocatalytic Michael addition [1]. Treatment of dihydrocarvone with methyl acrylate in the presence of thiourea organocatalyst A furnishes the desired ketoester in 79% yield with exceptional diastereoselectivity (97.7% diastereomeric excess) [1].

The Bamford-Stevens reaction serves as a crucial transformation for installing the required double bond at C4 [1]. This reaction proceeds through tosylhydrazone formation followed by base-mediated elimination to afford the cyclohexenepropionate intermediate in 75% yield [1].

Chain homologation is achieved through a three-step sequence involving ester reduction with lithium aluminum hydride, mesylation with methanesulfonyl chloride, and nucleophilic substitution with sodium cyanide [1]. This sequence provides the nitrile intermediate in 92% overall yield from the ester precursor [1].

Radical Cyclization as the Key Step

The pivotal transformation in the synthesis involves the radical cyclization of the selenoester intermediate to construct the decalone framework [1]. After hydrolysis of the nitrile to the corresponding carboxylic acid, treatment with tri-n-butylphosphine and diphenyl diselenide affords the selenoester in 73% yield [1].

The radical cyclization is initiated using tri-n-butyltin hydride and 2,2′-azobisisobutyronitrile (AIBN) in refluxing benzene [1]. These conditions promote the desired cyclization to furnish the cis-fused decalone in approximately 30% yield, accompanied by reduction products [1]. The moderate yield of this transformation represents one of the synthetic challenges in the route.

Stereochemical Inversion and Functionalization

The initially formed cis-fused decalone undergoes isomerization to the thermodynamically favored trans-decalone upon treatment with sodium methoxide in methanol [1]. This isomerization proceeds in 85% yield and establishes the correct stereochemistry for the final product [1].

Subsequent Wittig olefination with methylenetriphenylphosphorane provides β-selinene in 75% yield [1]. The β-selinene intermediate serves as a common precursor for the synthesis of α-costic acid and related natural products through selective C12 oxidation [1].

C12 Oxidation Strategy

Direct oxidation of β-selinene using selenium dioxide or chromium trioxide resulted in low yields due to nonselective allylic oxidation [1]. To circumvent this limitation, an alternative strategy was developed starting from the trans-decalone intermediate [1].

Epoxidation of the trans-decalone with m-chloroperbenzoic acid provides a 1:1 mixture of diastereomeric epoxides in 95% yield [1]. Subsequent Wittig olefination proceeds smoothly to afford the epoxide intermediate in 80% yield [1].

The key C12 functionalization is achieved through regioselective epoxide ring opening using lithium tetramethylpiperidide in the presence of diethylaluminum chloride [1]. This transformation provides costol in 90% yield with complete regioselectivity [1].

Final Oxidation Sequence

The synthesis of α-costic acid is completed through a two-step oxidation sequence [1]. Oxidation of costol with Dess-Martin periodinane provides costal in 85% yield [1]. Finally, Pinnick oxidation of the aldehyde using sodium chlorite and sodium dihydrogen phosphate affords α-costic acid in 85% yield [1].

The overall synthesis provides α-costic acid in 16 steps from (R)-carvone with an overall yield of 4.8% [1]. The synthesis demonstrates excellent stereochemical control, particularly in the formation of the quaternary center at C10 with 97.7% diastereomeric excess [1].

Radical Cyclization Strategies for Decalone Framework Construction

The radical cyclization approach represents the most critical transformation in α-costic acid synthesis, enabling the construction of the bicyclic decalone framework that forms the core structure of the natural product [1] [2].

Selenoester Radical Cyclization Methodology

The selenoester radical cyclization strategy was selected based on its proven effectiveness in constructing complex polycyclic frameworks [1] [2]. This approach offers several advantages including predictable regioselectivity, mild reaction conditions, and compatibility with sensitive functional groups [1].

The selenoester precursor is prepared through the reaction of the corresponding carboxylic acid with tri-n-butylphosphine and diphenyl diselenide [1]. This transformation proceeds under mild conditions and provides the selenoester in 73% yield [1].

Optimization of Radical Cyclization Conditions

Extensive optimization studies were conducted to identify suitable conditions for the radical cyclization transformation [1] [2]. The key parameters investigated included:

Solvent Effects: Various solvents were screened, with benzene proving optimal for both yield and selectivity [1]. The use of benzene under reflux conditions provided the best balance of reactivity and product formation [1].

Radical Initiator Selection: 2,2′-azobisisobutyronitrile (AIBN) was selected as the radical initiator based on its thermal stability and appropriate half-life at the reaction temperature [1]. The initiator loading was optimized to 0.2-0.3 equivalents for optimal results [1].

Tin Hydride Reagent: Tri-n-butyltin hydride was employed as the radical reducing agent [1]. The reagent is added as a solution in benzene under reflux conditions to maintain appropriate reaction rates [1].

Reaction Temperature: Reflux conditions in benzene (approximately 80°C) were found to be optimal for the cyclization [1]. Lower temperatures resulted in incomplete conversion, while higher temperatures led to increased decomposition [1].

Stereochemical Outcome and Selectivity

The radical cyclization proceeds with high stereoselectivity to provide the cis-fused decalone product [1] [2]. This stereochemical outcome is consistent with the kinetic preference for cis-ring fusion in radical cyclizations of similar substrates [1].

The selectivity arises from the conformational preferences of the radical intermediate and the geometric constraints imposed by the cyclization transition state [1]. The β-oriented isopropenyl group at the C3 position may contribute to the stereochemical outcome through steric effects [2].

Yield Optimization Challenges

The radical cyclization transformation represents a significant synthetic challenge due to moderate yields (approximately 30%) [1] [2]. Several factors contribute to the suboptimal yield:

Competing Reduction: Direct reduction of the selenoester without cyclization produces undesired aldehyde byproducts [1]. This competing pathway reduces the overall efficiency of the cyclization [1].

Substrate Constraints: The β-oriented isopropenyl group at the C3 position may hinder the desired cyclization due to steric hindrance [2]. This structural feature appears to prevent optimal cyclization geometry [2].

Reaction Conditions: Despite extensive optimization, the radical cyclization conditions have not been improved beyond 30% yield [1] [2]. Alternative radical sources and reaction conditions were investigated without significant improvement [2].

Alternative Radical Cyclization Approaches

Several alternative approaches to the radical cyclization have been explored [2]:

Photolytic Conditions: Light-initiated radical cyclization was investigated as an alternative to thermal initiation [2]. While this approach showed promise with improved yields (40-45%), it requires specialized equipment and careful control of reaction conditions [2].

Alternative Radical Sources: Various radical initiators beyond AIBN were tested, including dibenzoyl peroxide and azobisisobutyronitrile derivatives [2]. However, these alternatives generally provided lower yields and reduced selectivity [2].

Modified Substrates: Structural modifications to the selenoester substrate were explored to improve cyclization efficiency [2]. These studies revealed that the isopropenyl substituent is crucial for the observed stereochemical outcome but may limit cyclization yields [2].

Mechanistic Considerations

The radical cyclization mechanism involves initial tin hydride addition to the selenoester carbonyl, followed by β-elimination to generate the acyl radical [1]. The acyl radical then undergoes intramolecular cyclization onto the pendant alkene to form the bicyclic framework [1].

The stereochemical outcome is determined by the preferred transition state geometry during the cyclization step [1]. The cis-fused product results from the kinetically favored cyclization pathway, which can be subsequently isomerized to the thermodynamically preferred trans-fused system [1].

Hemisynthesis Approaches from Natural Precursors

Hemisynthesis represents an attractive alternative approach to α-costic acid production, utilizing naturally occurring sesquiterpenoids as starting materials for chemical transformation [3] [4]. This strategy offers the advantage of beginning with structurally related precursors that already possess the basic carbon framework of the target molecule.

Dittrichia viscosa as a Natural Source

Dittrichia viscosa serves as the primary natural source of α-costic acid, containing the compound as a secondary metabolite [3] [5]. The plant, commonly found in the Mediterranean basin, produces α-costic acid as part of its chemical defense system against herbivores and pathogens [5].

Extraction Methodology: The isolation of α-costic acid from Dittrichia viscosa involves organic solvent extraction followed by chromatographic purification [3]. The dried aerial parts of the plant are extracted with dichloromethane, yielding a complex mixture of sesquiterpenoids [3].

Yield Considerations: The content of α-costic acid in Dittrichia viscosa is relatively low, typically ranging from 0.1-0.3% by dry weight [3]. This low natural abundance necessitates the processing of large quantities of plant material to obtain meaningful amounts of the compound [3].

Seasonal Variation: The α-costic acid content in Dittrichia viscosa exhibits seasonal variation, with higher concentrations typically observed during the flowering period [3]. This variation must be considered when planning large-scale extraction operations [3].

Structural Modifications of Natural Precursors

Several naturally occurring sesquiterpenoids can serve as precursors for α-costic acid synthesis through appropriate structural modifications [4] [6]:

Costol Derivatives: Costol and related compounds from Saussurea lappa can be converted to α-costic acid through selective oxidation at the C12 position [4]. This approach requires 15-25% overall yield but benefits from the higher natural abundance of costol precursors [4].

β-Selinene Transformation: β-Selinene, available from various Asteraceae species, can be oxidized to α-costic acid through a sequence of selective functionalization reactions [4]. This approach typically achieves 30-45% conversion yields [4].

Artemisinic Acid Modification: Artemisinic acid from Artemisia annua can be structurally modified to produce α-costic acid, although this requires significant functional group transformations [4]. The yields are typically lower (10-20%) due to the structural differences between the precursor and target [4].

Chromatographic Purification Strategies

The purification of α-costic acid from natural sources or hemisynthetic intermediates requires sophisticated chromatographic techniques [3] [4]:

Silica Gel Chromatography: Normal phase silica gel chromatography using hexane-ethyl acetate gradients provides effective separation of α-costic acid from related sesquiterpenoids [3]. The separation requires careful optimization of the mobile phase composition [3].

Reversed-Phase Chromatography: High-performance liquid chromatography using reversed-phase columns enables high-resolution separation of α-costic acid from closely related isomers [3]. This technique is particularly useful for analytical purposes and final purification steps [3].

Preparative Chromatography: Large-scale purification of α-costic acid requires preparative chromatographic systems capable of handling gram quantities of material [3]. These systems must balance resolution with throughput considerations [3].

Biotechnological Approaches

Emerging biotechnological approaches offer potential alternatives to traditional hemisynthesis [7]:

Metabolic Engineering: Genetic engineering of microorganisms to produce α-costic acid precursors represents a promising future direction [7]. This approach would provide renewable access to starting materials without dependence on plant cultivation [7].

Enzymatic Transformations: Specific enzymes involved in sesquiterpenoid biosynthesis could be employed for selective transformations of natural precursors [7]. This approach would offer high selectivity and mild reaction conditions [7].

Plant Cell Culture: Tissue culture techniques could be developed to produce α-costic acid or its precursors without the need for whole plant cultivation [7]. This approach would provide more consistent yields and reduced seasonal variation [7].

Sustainability Considerations

The sustainability of hemisynthetic approaches depends on several factors [3] [7]:

Renewable Feedstocks: The use of plant-derived starting materials provides a renewable carbon source for α-costic acid production [3]. This advantage must be balanced against the land use requirements for plant cultivation [3].

Environmental Impact: The environmental impact of hemisynthetic approaches includes both the agricultural requirements for precursor production and the chemical processing steps [3]. Life cycle assessments would be valuable for comparing different approaches [3].

Economic Viability: The economic viability of hemisynthetic approaches depends on the cost and availability of natural precursors, processing efficiency, and market demand [3]. These factors must be carefully evaluated for commercial applications [3].

Optimization of Synthetic Yield and Stereoselectivity

The optimization of synthetic yield and stereoselectivity represents a critical aspect of α-costic acid synthesis, requiring careful attention to reaction conditions, catalyst selection, and process parameters [1] [8].

Stereochemical Control Strategies

The achievement of high stereoselectivity in α-costic acid synthesis relies on several key strategies [1] [8]:

Organocatalytic Michael Addition: The formation of the quaternary stereocenter at C10 employs organocatalytic asymmetric Michael addition using a thiourea-based catalyst [1]. This transformation achieves 97.7% diastereomeric excess, demonstrating exceptional stereochemical control [1].

The thiourea catalyst functions through dual activation, simultaneously activating both the nucleophile and electrophile components of the Michael addition [1]. The high selectivity results from the precise spatial organization of the reactants in the catalyst-substrate complex [1].

Substrate-Controlled Reactions: Several transformations in the synthesis rely on substrate-controlled stereochemistry [1] [8]. The radical cyclization proceeds with inherent selectivity to provide the cis-fused decalone product [1].

Auxiliary-Mediated Selectivity: The use of chiral auxiliaries and directing groups enhances stereoselectivity in specific transformations [8]. The enantioselective synthesis of costic acid analogues demonstrates the effectiveness of this approach [8].

Yield Optimization Studies

Systematic optimization studies have been conducted to improve the overall efficiency of α-costic acid synthesis [1] [8]:

Reaction Condition Optimization: Each synthetic step has been optimized individually to maximize yield and minimize byproduct formation [1]. Key parameters include temperature, solvent choice, reaction time, and reagent stoichiometry [1].

Catalyst Loading Studies: The loading of the thiourea catalyst in the Michael addition has been optimized to achieve maximum turnover while maintaining high selectivity [1]. Catalyst loadings of 10-20 mol% provide optimal results [1].

Solvent Effects: The choice of solvent significantly impacts both yield and selectivity in several key transformations [1]. Benzene provides optimal results for the radical cyclization, while methanol is preferred for the decalone isomerization [1].

Process Intensification Approaches

Several process intensification strategies have been explored to improve the overall efficiency of α-costic acid synthesis [8]:

Telescoped Reactions: The combination of multiple synthetic steps without intermediate purification can improve overall yields and reduce processing time [8]. This approach has been successfully applied to the oxidation sequence leading to α-costic acid [8].

Continuous Processing: Flow chemistry techniques offer potential advantages for specific transformations, including improved heat and mass transfer and precise control of reaction conditions [8]. These approaches are particularly relevant for the radical cyclization step [8].

Reaction Optimization: Systematic optimization using design of experiments methodologies can identify optimal reaction conditions more efficiently than traditional one-factor-at-a-time approaches [8].

Analytical Method Development

The optimization of synthetic yield and stereoselectivity requires robust analytical methods for monitoring reaction progress and product quality [1] [8]:

Chiral Chromatography: The development of chiral high-performance liquid chromatography methods enables precise determination of enantiomeric excess throughout the synthesis [1] [8]. These methods are essential for validating stereochemical control [1].

Nuclear Magnetic Resonance Spectroscopy: Advanced NMR techniques, including two-dimensional methods and nuclear Overhauser effect spectroscopy, provide detailed structural information and stereochemical assignments [1] [8].

Mass Spectrometry: High-resolution mass spectrometry enables accurate molecular weight determination and structural confirmation of synthetic intermediates and final products [1] [8].

Scale-Up Considerations

The scale-up of α-costic acid synthesis requires careful consideration of several factors [8]:

Heat Transfer: The radical cyclization step is particularly sensitive to temperature control, requiring efficient heat transfer systems for scale-up [8]. The exothermic nature of the reaction necessitates careful thermal management [8].

Mixing Requirements: Several transformations require efficient mixing to achieve optimal yields and selectivity [8]. The design of appropriate mixing systems is crucial for successful scale-up [8].

Safety Considerations: The use of organometallic reagents and radical chemistry requires careful attention to safety considerations during scale-up [8]. Appropriate containment and safety systems must be implemented [8].

Quality Control and Validation

The optimization of synthetic yield and stereoselectivity requires robust quality control and validation procedures [1] [8]:

In-Process Monitoring: Real-time monitoring of key synthetic steps enables rapid identification and correction of process deviations [8]. This approach is particularly important for the radical cyclization step [8].

Statistical Process Control: The implementation of statistical process control methods ensures consistent product quality and enables continuous improvement of synthetic processes [8].

Validation Studies: Comprehensive validation studies demonstrate the robustness and reliability of optimized synthetic procedures [8]. These studies are essential for regulatory compliance and commercial implementation [8].

Purity

Dates

Explore Compound Types